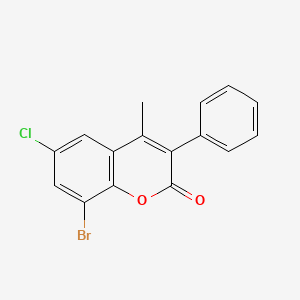

8-Bromo-6-chloro-4-methyl-3-phenylcoumarin

Description

Significance of Coumarin (B35378) Derivatives in Contemporary Chemical Research

Coumarin derivatives are at the forefront of modern chemical research due to their broad spectrum of biological activities and diverse applications. These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, anticoagulant, antibacterial, and antiviral agents. Furthermore, the fluorescent properties of many coumarin derivatives have led to their use as probes in cellular imaging and as gain media in lasers. The ability to modify the basic coumarin structure at various positions allows for the fine-tuning of its chemical and biological properties, making it a privileged scaffold in medicinal chemistry and materials science.

Overview of the 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin Structural Class

The compound this compound belongs to a subclass of coumarins characterized by multiple substitutions on the benzopyrone core. The key structural features include:

A coumarin backbone , which is a bicyclic aromatic heterocycle.

A phenyl group at the 3-position , a common feature in many biologically active coumarins.

A methyl group at the 4-position , which can influence the compound's reactivity and biological interactions.

Halogen substitutions , specifically a bromine atom at the 8-position and a chlorine atom at the 6-position. The presence and position of halogens can significantly impact the electronic properties and biological efficacy of the molecule.

The combination of these substituents is expected to confer unique physicochemical and biological properties upon the molecule. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency of drug candidates.

Research Objectives and Scope for this compound Investigations

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the investigation of this and similar compounds is generally driven by several key objectives:

Synthesis of Novel Derivatives: The development of efficient and selective synthetic methodologies for the preparation of polysubstituted coumarins.

Biological Screening: The evaluation of these novel compounds for a range of biological activities, with a particular focus on anticancer and neuroprotective effects, given the known properties of related coumarin derivatives. For instance, some studies have indicated that halogenated coumarins can exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis.

Structure-Activity Relationship (SAR) Studies: To understand how the different substituents on the coumarin ring influence its biological activity, thereby guiding the design of more potent and selective analogues.

Physicochemical Characterization: Detailed analysis of the compound's structural and electronic properties through techniques such as X-ray crystallography and computational modeling.

The scope of such investigations is typically interdisciplinary, spanning synthetic organic chemistry, medicinal chemistry, pharmacology, and molecular modeling.

Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, beginning with the construction of the core coumarin ring system, followed by the introduction of the halogen substituents.

A plausible synthetic approach could start with the Pechmann condensation , a widely used method for synthesizing coumarins from a phenol (B47542) and a β-ketoester in the presence of an acid catalyst. In this case, a substituted phenol would react with an appropriate β-ketoester bearing the phenyl group.

Following the formation of the 4-methyl-3-phenylcoumarin (B1580728) core, electrophilic halogenation would be employed to introduce the bromine and chlorine atoms at the 6 and 8 positions of the aromatic ring. The regioselectivity of this step would be crucial and would depend on the directing effects of the existing substituents and the choice of halogenating agents and reaction conditions. Common halogenating agents include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).

The final product would then be purified and its structure confirmed using various spectroscopic methods, as detailed in the table below.

| Characterization Technique | Expected Data for this compound |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C16H10BrClO2), along with characteristic isotopic patterns for bromine and chlorine. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would provide information on the number and chemical environment of the protons, including signals for the methyl group, the phenyl group, and the remaining aromatic protons on the coumarin core. ¹³C NMR would show signals for all the carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic absorption bands for the C=O (lactone) and C=C (aromatic) functional groups. |

| Melting Point | A sharp and defined melting point would indicate the purity of the synthesized compound. |

Potential Research Findings

Based on studies of structurally related compounds, research into this compound could potentially yield significant findings in several areas:

Anticancer Activity: Numerous coumarin derivatives have demonstrated promising anticancer properties. The presence of halogen atoms on the coumarin ring has been shown to enhance cytotoxic activity in some cases. Research on this specific compound might reveal its efficacy against various cancer cell lines, with potential mechanisms involving apoptosis induction or cell cycle arrest.

Neuroprotective Effects: Certain substituted coumarins have been investigated for their potential in treating neurodegenerative diseases. They may act as inhibitors of enzymes such as monoamine oxidase (MAO) or possess antioxidant properties that protect neuronal cells from oxidative stress. The specific substitution pattern of this compound could lead to interesting neuropharmacological activity.

The following table summarizes the potential biological activities of substituted coumarins based on existing research, which could be relevant for the title compound.

| Biological Activity | Observed Effects in Related Coumarin Derivatives | Potential Relevance for this compound |

| Anticancer | Inhibition of cell proliferation, induction of apoptosis, anti-angiogenic effects. | The halogen and phenyl substituents may contribute to potent cytotoxic activity against cancer cells. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes and cytokines. | Could potentially exhibit anti-inflammatory properties. |

| Anticoagulant | Inhibition of vitamin K epoxide reductase (well-known for 4-hydroxycoumarins). | The 3-phenyl substitution might alter this activity compared to classical coumarin anticoagulants. |

| Neuroprotective | MAO inhibition, antioxidant activity, modulation of signaling pathways. | The specific halogenation pattern could influence its interaction with neuronal targets. |

It is important to emphasize that while the broader class of substituted coumarins shows significant promise, detailed experimental data on this compound is required to confirm these potential applications.

Structure

3D Structure

Properties

IUPAC Name |

8-bromo-6-chloro-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClO2/c1-9-12-7-11(18)8-13(17)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNKFMFZOXQAGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 6 Chloro 4 Methyl 3 Phenylcoumarin

Established Synthetic Pathways for Coumarin (B35378) Core Formation

Several classical name reactions provide robust and versatile routes to the coumarin core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. nih.govsciensage.info

Pechmann Condensation Approaches

The Pechmann condensation is one of the most widely employed methods for synthesizing coumarins, particularly those substituted at the C-4 position. nih.govrsc.org The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgorganic-chemistry.org For the target compound, this pathway would theoretically involve the reaction of 2-bromo-4-chlorophenol (B154644) with an appropriate β-ketoester, such as ethyl 2-phenylacetoacetate, to introduce the 4-methyl and 3-phenyl groups simultaneously.

The reaction is typically promoted by strong Brønsted or Lewis acids. organic-chemistry.org The mechanism begins with a transesterification between the phenol and the β-ketoester, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the pyrone ring. wikipedia.orgarkat-usa.org Various catalysts have been developed to improve yields and reaction conditions, moving from traditional strong acids to more environmentally benign solid acid catalysts. nih.govrsc.org

| Catalyst | Conditions | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Traditional, harsh conditions | sciensage.infonih.gov |

| Trifluoroacetic Acid (TFA) | Homogeneous catalyst | nih.govscienceinfo.com |

| Zirconium(IV) chloride (ZrCl₄) | Lewis acid catalyst | nih.govrsc.org |

| Sulfamic Acid (SA) | Solid acid catalyst, solvent-free conditions | arkat-usa.org |

| Ionic Liquids | Alternative reaction media | rsc.org |

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another versatile route to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638). scienceinfo.comyoutube.com To synthesize the target molecule, a 3-bromo-5-chlorosalicylaldehyde would serve as the starting aldehyde. This would be condensed with a compound capable of providing the 3-phenyl and 4-methyl moieties, such as phenylacetone, or through a multi-step process involving a reagent like an ester of phenylacetic acid.

The reaction proceeds via the formation of a styryl intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring. tandfonline.com This method is particularly effective for producing 3-substituted coumarins. slideshare.netresearchgate.net Recent advancements have focused on developing more efficient and environmentally friendly protocols, including the use of microwave irradiation and solvent-free conditions to reduce reaction times and improve yields. ic.ac.uk

| Catalyst/Conditions | Reactants | Reference |

|---|---|---|

| Piperidine | o-Hydroxybenzaldehyde and active methylene compound | youtube.com |

| Microwave Irradiation (Solvent-free) | o-Hydroxybenzaldehyde and ethyl acetate (B1210297) derivatives | ic.ac.uk |

| Ionic Liquids | Improves reaction efficiency | tandfonline.com |

| Silica Gel / Basic Alumina | Solid supports under microwave conditions | slideshare.net |

Other Cyclization and Coupling Reactions

Beyond the Pechmann and Knoevenagel reactions, a variety of other synthetic methods can be adapted for the construction of the 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin framework. These methods offer alternative pathways that may be advantageous depending on the specific substitution pattern and available precursors. nih.gov

Perkin Reaction : This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with an acid anhydride (B1165640) and its corresponding sodium salt. scienceinfo.comorganicreactions.org For the target molecule, a 3-bromo-5-chlorosalicylaldehyde could be reacted with phenylacetic anhydride and sodium phenylacetate (B1230308) to introduce the 3-phenyl group. nih.govgoogle.com

Reformatsky Reaction : This method utilizes an α-haloester and zinc metal to react with a carbonyl compound. sciensage.infowisdomlib.org A substituted salicylaldehyde could be treated with an α-bromoester in the presence of zinc to form a β-hydroxy ester, which then cyclizes to the coumarin. cdnsciencepub.com

Wittig Reaction : The Wittig reaction can be employed to form the coumarin double bond, often through an intramolecular pathway. rsc.org This typically involves preparing a phosphonium (B103445) ylide from a substituted salicylaldehyde derivative, which then cyclizes to form the coumarin ring system. researchgate.netijcce.ac.ir

Claisen Rearrangement/Condensation : The Claisen condensation can form β-keto esters, which are key intermediates in other coumarin syntheses like the Pechmann condensation. wikipedia.org Alternatively, a Claisen rearrangement of an appropriately substituted allyl aryl ether can be a key step in a multi-stage synthesis of the coumarin core. nih.govresearchgate.net

Suzuki Cross-Coupling : This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for aryl-aryl coupling. harvard.edu In the context of the target molecule, a Suzuki reaction could be employed in a late-stage functionalization step. For instance, a pre-formed 3,8-dibromo-6-chloro-4-methylcoumarin could be selectively reacted with phenylboronic acid to introduce the phenyl group at the C-3 position, leveraging the higher reactivity of the C-3 halogen. researchgate.networktribe.comresearchgate.net

| Reaction | General Principle | Reference |

|---|---|---|

| Perkin | Condensation of salicylaldehyde with an acid anhydride | nih.govscienceinfo.com |

| Reformatsky | Reaction of a carbonyl with an α-haloester and zinc | wisdomlib.orgresearchgate.net |

| Wittig | Intramolecular reaction of a phosphonium ylide | nih.govrsc.org |

| Claisen | Rearrangement of allyl aryl ethers or condensation of esters | nih.govnih.gov |

| Suzuki Cross-Coupling | Pd-catalyzed coupling of a halocoumarin with a boronic acid | researchgate.networktribe.com |

Strategic Incorporation of Substituents at Specific Positions

An alternative synthetic strategy involves the formation of a simpler coumarin core, followed by the sequential and regioselective introduction of the required substituents. This approach relies on controlling the reactivity of the different positions on the coumarin ring system.

Regioselective Halogenation (Bromination and Chlorination at C-8 and C-6)

Achieving the specific 8-bromo-6-chloro substitution pattern on a pre-existing coumarin scaffold, such as 4-methyl-3-phenylcoumarin (B1580728), is a significant synthetic challenge that hinges on regiocontrol. The coumarin ring is generally considered electron-deficient, making electrophilic aromatic substitution sometimes difficult. thieme-connect.com However, the benzene (B151609) portion of the ring can be functionalized under appropriate conditions.

The directing effects of the existing substituents and the lactone ring itself will influence the position of incoming electrophiles. Modern halogenation methods provide tools for achieving high regioselectivity. For example, the use of N-halosuccinimides (NBS for bromination, NCS for chlorination) in the presence of a catalyst like a copper(II) halide can promote regioselective halogenation. thieme-connect.comthieme-connect.comthieme.de The synthesis of the target compound would likely require a multi-step process, carefully choosing the order of halogenation to exploit the activating or deactivating effects of the substituents introduced in each step. For instance, one might first chlorinate a precursor and then introduce the bromine, or vice-versa, depending on the directing effects that provide the desired 6-chloro and 8-bromo isomers.

Introduction of the Methyl Group at C-4

The methyl group at the C-4 position is most commonly and efficiently introduced during the initial ring-forming reaction. Its origin is typically a methyl group on the β-ketoester or active methylene compound used as a precursor.

In the Pechmann condensation , the use of ethyl acetoacetate (B1235776) or its derivatives directly installs the 4-methyl group onto the coumarin ring. pmf.unsa.ba

In the Knoevenagel condensation , an active methylene compound containing an acetyl group (CH₃CO-) can serve as the precursor for the C-4 methyl group. youtube.com

While direct methylation of a pre-formed coumarin ring is possible, it is generally less common for installing a C-4 methyl group compared to incorporating it from the start of the synthesis. The presence of the methyl group at C-4 is known to influence the biological properties of coumarins, in some cases reducing metabolic conversion to potentially toxic epoxides. tandfonline.com

Methods for Phenyl Group Functionalization at C-3

The introduction of a phenyl group at the C-3 position is a critical step in the synthesis of 3-phenylcoumarins. Several strategies have been developed to achieve this, primarily involving the construction of the coumarin's heterocyclic ring from precursors already containing the phenyl moiety or by functionalizing a pre-existing coumarin scaffold at the C-3 position.

One of the most common and direct approaches is the Perkin reaction , which involves the condensation of a substituted o-hydroxybenzaldehyde with a phenylacetic acid derivative. nih.gov This method allows for the selective synthesis of 3-arylcoumarin compounds. nih.gov Another foundational method is the Pechmann condensation , though it is more typically used for synthesizing 4-substituted coumarins, variations can be adapted for C-3 functionalization. nih.govmdpi.com

More advanced and versatile methods rely on transition metal-catalyzed cross-coupling reactions. These techniques offer high yields and broad functional group tolerance. nih.govtandfonline.com

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating carbon-carbon bonds. It has been effectively used to synthesize 3-phenylcoumarins by coupling a 3-halocoumarin (e.g., 3-bromocoumarin or 3-chlorocoumarin) with a phenylboronic acid. nih.gov Palladium catalysts, such as Pd(OAc)₂ with ligands like SPhos or salen complexes, are commonly employed to facilitate this transformation under environmentally friendly conditions. nih.govmdpi.com

Direct C-H Arylation: To avoid the pre-functionalization of the coumarin ring (i.e., halogenation at C-3), direct arylation strategies have been developed. tandfonline.com These methods activate the C-H bond at the C-3 position for coupling directly with an aryl partner. For instance, palladium-catalyzed C-H olefination can be adapted for arylation. nih.gov Transition metal-free conditions have also been reported, using reagents like phenylhydrazine (B124118) or phenylboronic acid for regioselective arylation. nih.govtandfonline.com

The table below summarizes some key catalytic systems used for C-3 arylation of coumarins.

| Coupling Reaction | Catalyst/Reagents | Substrates | Key Features |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | 3-chlorinated-4-alkoxycoumarins, Arylboronic acids | High yields (up to 99%), environmentally friendly conditions. nih.gov |

| Suzuki-Miyaura Coupling | Pd-salen complex | 3-chlorocoumarin, Substituted boronic acids | Rapid and effective route. nih.gov |

| Direct Arylation | KMnO₄/AcOH | Coumarins, Arylboronic acids | Dehydrogenative radical arylation, moderate to good yields. nih.gov |

| Photoinduced Arylation | Light | 4-hydroxycoumarins, Aryl iodides | Simple and direct, yields >60%. nih.gov |

Advanced Synthetic Techniques and Green Chemistry Protocols

In recent years, the principles of green chemistry have driven the development of advanced synthetic techniques that offer improvements over classical methods in terms of efficiency, safety, and environmental impact. scirp.org These protocols often feature reduced reaction times, higher yields, and the elimination of hazardous solvents. scirp.orgscirp.org

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields. mdpi.comnih.gov In the context of 3-phenylcoumarin (B1362560) synthesis, microwave assistance has been successfully applied to several key reactions:

Perkin Reaction: The condensation of o-hydroxybenzaldehydes with phenylacetic anhydrides using Ba(OH)₂/DMSO has been achieved under microwave irradiation. nih.gov

Knoevenagel Condensation: A base-catalyzed, three-component one-pot reaction of [2-(1-(7-(diethylamino)-3-coumarinyl)ethylidene]malononitrile with aldehydes and malononitrile (B47326) has been performed under solvent-free, microwave-irradiated conditions to produce complex coumarin derivatives. nih.gov

Cyclization Reactions: Aryl-3-bromoacrylates can be cyclized to form 3-arylcoumarins in the presence of K₂CO₃ under microwave irradiation, achieving yields up to 72%. nih.gov

Pechmann Condensation: The synthesis of coumarin derivatives via Pechmann condensation of phenols with ethyl acetoacetate has been shown to be rapid and efficient under solvent-free microwave conditions using catalysts like FeF₃. mdpi.com This method offers high yields and short reaction times compared to conventional heating. mdpi.com

Ultrasound irradiation (sonochemistry) provides an alternative energy source that promotes chemical reactions through acoustic cavitation. scirp.orgresearchgate.net This technique is recognized as a green synthetic method that often leads to higher yields and significantly shorter reaction times compared to conventional methods. scirp.orgscirp.org

An efficient, one-pot synthesis of 3-aryl coumarins has been developed by reacting salicylaldehydes with phenyl acetyl chloride in the presence of K₂CO₃ under ultrasound irradiation. scirp.orgresearchgate.net This procedure reduces reaction times from hours to minutes. scirp.orgresearchgate.net

A parallel synthesis of 3-arylcoumarin libraries has been achieved through a one-pot acylation/cyclization between N-acylbenzotriazoles and 2-hydroxybenzaldehydes. nih.govnih.gov The use of ultrasound in this solvent-free method allows for rapid and clean conversion under mild conditions. nih.gov

The following table compares the reaction times for the synthesis of 3-phenylcoumarin using different methods.

| Method | Reaction Time | Reference |

| Conventional Heating | 30 hours | researchgate.net |

| Microwave-Assisted | 10 minutes | researchgate.net |

| Ultrasound-Assisted | 16 minutes | researchgate.net |

Eliminating volatile and often toxic organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions offer significant environmental benefits, simplified workup procedures, and often enhanced reaction rates. smolecule.comrsc.org

Microwave-Assisted Solvent-Free Synthesis: As mentioned, the Pechmann condensation catalyzed by FeF₃ under microwave irradiation is a prime example of a successful solvent-free protocol for coumarin synthesis. mdpi.com

Ultrasound-Assisted Solvent-Free Synthesis: The reaction between N-acylbenzotriazoles and 2-hydroxybenzaldehydes to produce 3-arylcoumarins can be performed efficiently under solvent-free conditions with ultrasound assistance. nih.gov

Mechanochemical Synthesis: Ball milling has been used for the Pechmann condensation of phenols with β-ketoesters using methanesulfonic acid as a catalyst at ambient temperature, avoiding the need for hazardous solvents and offering high yields and scalability. rsc.org

Catalyst-Driven Solvent-Free Synthesis: The reaction between substituted salicylaldehydes and phenylacetic acids has been conducted in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) at 180 °C under solvent-free conditions, affording 3-aryl coumarins in good to excellent yields. nih.gov

The synthesis of a specifically substituted coumarin like this compound relies on robust catalytic systems that can tolerate a range of functional groups and provide high regioselectivity. While direct synthesis in one pot is challenging, the construction of this molecule typically involves catalytic steps for both forming the coumarin ring and introducing the C-3 phenyl group.

Solid Acid Catalysts: For the cyclization step (e.g., Pechmann condensation), solid acid catalysts are a green alternative to corrosive liquid acids like H₂SO₄. ubbcluj.ro Catalysts such as sulfated tin oxide (SO₄²⁻/SnO₂) and triflate-based activated carbons have been investigated for Friedel-Crafts type alkylations on the coumarin scaffold. ubbcluj.ro These heterogeneous catalysts can be more easily separated and recycled.

Organometallic Catalysts: Palladium complexes are central to many C-3 arylation strategies. nih.govmdpi.com Catalytic systems like Pd(OAc)₂, Pd(PPh₃)₄, and various PEPPSI-type catalysts are used for Suzuki, Heck, and Sonogashira couplings on the coumarin core. nih.govmdpi.com For instance, the Suzuki coupling of a hypothetical 3-bromo-8-bromo-6-chloro-4-methylcoumarin intermediate with phenylboronic acid would be a viable route, heavily dependent on a palladium catalyst. Rhodium catalysts have also been employed for the annulation of salicylaldehydes with terminal alkynes to yield 3-arylcoumarins. nih.govnih.gov

Design and Synthesis of Analogues and Hybrid Structures Related to this compound

The 3-phenylcoumarin scaffold is considered a "privileged structure" in medicinal chemistry, prompting the design and synthesis of numerous analogues and hybrid molecules to explore their biological activities. nih.govbohrium.com The synthesis of these related structures often employs the same fundamental reactions but with varied starting materials.

Synthesis of Analogues: Analogues of this compound can be created by modifying the substitution pattern on either the coumarin ring or the C-3 phenyl ring. For example, researchers have synthesized series of 3-phenylcoumarins with different halogen substitutions (e.g., 6-chloro-3-(3′-methoxyphenyl)coumarin) or methoxy (B1213986) groups (e.g., 8-bromo-6-methyl-3-(4′-methoxyphenyl)coumarin) to study their structure-activity relationships. nih.gov The synthesis of phenylcoumarin-3-carboxylates involves coupling coumarin-3-carboxylic acids with various substituted phenols to create ester linkages, resulting in molecules with unique electronic and fluorescent properties. acgpubs.org

Synthesis of Hybrid Structures: Hybrid molecules are designed by combining the 3-phenylcoumarin scaffold with other pharmacologically important motifs. This approach aims to create multifunctional molecules with potentially synergistic or novel activities.

Coumarin-Resveratrol Hybrids: Recognizing the structural similarity between 3-phenylcoumarins and resveratrol, chemists have designed and synthesized hybrid compounds that incorporate features of both. tandfonline.com

Coumarin-Triazole Hybrids: New coumarin-based 1,2,3-triazoles have been synthesized via microwave-assisted methods, linking the two heterocyclic systems. nih.gov

Coumarin-Imidazolone Hybrids: Based on molecular docking studies, coumarin imidazolone (B8795221) hybrids have been synthesized to target specific biological pathways. researchgate.net

The synthesis of these diverse structures often relies on modular approaches, where the core coumarin is built and then functionalized using versatile reactions like click chemistry (for triazoles) or palladium-catalyzed couplings to attach other molecular fragments. nih.gov

Reaction Mechanisms and Mechanistic Insights for 8 Bromo 6 Chloro 4 Methyl 3 Phenylcoumarin Synthesis

Detailed Reaction Mechanisms of Key Coumarin-Forming Condensations (e.g., Pechmann, Knoevenagel)

The assembly of the coumarin (B35378) scaffold can be accomplished via several classic condensation reactions, with the Pechmann and Knoevenagel condensations being among the most widely employed methods. nih.govnih.govsciensage.info

Pechmann Condensation

The Pechmann condensation is a straightforward and popular method for synthesizing coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst. nih.govnumberanalytics.com For the synthesis of the 4-methyl-3-phenylcoumarin (B1580728) core, the reaction would involve a suitably substituted phenol and an α-phenyl-β-keto ester, such as ethyl 2-phenylacetoacetate.

The mechanism, facilitated by a strong acid catalyst like sulfuric acid, proceeds through several key steps: numberanalytics.com

Protonation of the β-keto ester: The acid catalyst protonates the carbonyl group of the β-keto ester, increasing its electrophilicity.

Nucleophilic Attack: The activated phenol attacks the protonated carbonyl carbon, forming a C-C bond. This step is an electrophilic aromatic substitution where the keto-ester acts as the electrophile.

Transesterification: An intramolecular transesterification occurs where the phenolic hydroxyl group attacks the ester carbonyl. This reaction is also acid-catalyzed and results in the formation of the heterocyclic ring.

Dehydration: The tertiary alcohol formed in the previous step is protonated and subsequently eliminated as a water molecule, creating a double bond and yielding the final coumarin product.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative route to the coumarin nucleus, typically involving the reaction of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or pyridine. sciensage.inforesearchgate.netresearchgate.net To form the 4-methyl-3-phenylcoumarin skeleton, a substituted salicylaldehyde would react with a compound like phenylacetic acid ester or phenylacetonitrile.

The base-catalyzed mechanism is as follows:

Formation of a Nucleophile: The basic catalyst abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized carbanion (enolate).

Aldol-type Condensation: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde.

Dehydration: The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated intermediate. nih.gov

Intramolecular Cyclization: The phenolic hydroxyl group attacks the ester or nitrile group, leading to ring closure and the formation of the coumarin lactone ring after elimination.

Mechanistic Pathways of Halogenation Reactions

The introduction of bromine and chlorine onto the coumarin ring is typically achieved through electrophilic aromatic substitution. mt.com The coumarin nucleus is an activated system, but the positions of substitution are directed by the existing groups on the benzene (B151609) ring portion.

The general mechanism for halogenation involves the generation of a potent electrophile (e.g., Br⁺ or Cl⁺), often with the aid of a Lewis acid catalyst like AlCl₃ or FeBr₃. mt.com

Generation of Electrophile: The halogen molecule (X₂) reacts with the Lewis acid catalyst to form a highly electrophilic complex, which effectively delivers X⁺.

Electrophilic Attack: The electron-rich aromatic ring of the pre-formed coumarin attacks the electrophile. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is influenced by the directing effects of the substituents already present on the ring. The hydroxyl group (as part of the lactone) is a strong activating, ortho-, para-director, influencing the positions of subsequent substitutions.

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring and yielding the halogenated coumarin.

The regioselectivity (the placement of halogens at the C-6 and C-8 positions) is dictated by the electronic and steric effects of the substituents on the coumarin ring.

Role of Specific Catalysts in Reaction Kinetics and Selectivity

Catalysts are pivotal in coumarin synthesis, influencing both the rate of reaction and the selective formation of the desired product. numberanalytics.comresearchgate.net

Acid Catalysts in Pechmann Condensation:

Brønsted Acids (e.g., H₂SO₄, TFA): These catalysts work by protonating the carbonyl oxygen of the β-keto ester, which significantly enhances its electrophilicity and accelerates the initial nucleophilic attack by the phenol. numberanalytics.com

Lewis Acids (e.g., ZrCl₄, TiCl₄, ZnO): Lewis acids coordinate to the carbonyl oxygen, polarizing the C=O bond and making the carbon more susceptible to nucleophilic attack. nih.govnih.gov The choice and amount of catalyst can impact reaction times and yields. nih.gov

Heterogeneous Solid Acid Catalysts: Catalysts like Amberlyst-15 or metal oxides (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O) offer advantages such as easier product work-up, recyclability, and often milder reaction conditions. nih.govnih.gov They provide Lewis acidic sites on their surface that activate the reactants.

Base Catalysts in Knoevenagel Condensation:

Organic Bases (e.g., Piperidine, Pyridine): These catalysts are essential for deprotonating the active methylene compound to generate the nucleophilic carbanion. sciensage.info The basicity of the catalyst must be sufficient to form the carbanion but not so strong as to cause side reactions.

Ionic Liquids: Certain ionic liquids can act as both the solvent and the catalyst, promoting the reaction under green conditions and simplifying product isolation. researchgate.net

The table below summarizes the roles of various catalysts in key coumarin synthesis reactions.

| Reaction Type | Catalyst Type | Catalyst Examples | Role in Mechanism | Impact on Kinetics & Selectivity |

| Pechmann Condensation | Brønsted Acid | H₂SO₄, Trifluoroacetic acid | Protonates β-keto ester carbonyl | Increases reaction rate by enhancing electrophilicity |

| Lewis Acid | ZnCl₂, AlCl₃, ZnO, TiCl₄ | Coordinates to carbonyl oxygen | Accelerates C-C bond formation; can improve yields | |

| Heterogeneous Solid Acid | Amberlyst-15, Zn₀.₉₂₅Ti₀.₀₇₅O | Provides surface acid sites for activation | Facilitates reaction under milder conditions, allows for catalyst recycling | |

| Knoevenagel Condensation | Organic Base | Piperidine, Pyridine | Deprotonates active methylene compound | Generates the necessary nucleophile (carbanion) to initiate the reaction |

| Halogenation | Lewis Acid | AlCl₃, FeBr₃ | Polarizes the X-X bond | Generates a potent electrophile (X⁺), essential for aromatic substitution |

Elucidation of Transient Species and Reaction Intermediates

The synthesis of 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin involves the formation of several key transient species and reaction intermediates that are central to the mechanistic pathways.

Protonated Carbonyls and Enols: In the Pechmann condensation, the acid-catalyzed protonation of the β-keto ester carbonyl is a critical first step. The enol form of the keto-ester is also a key intermediate that participates in the reaction. numberanalytics.com

Carbanions (Enolates): In the Knoevenagel condensation, the base-catalyzed deprotonation of the active methylene compound generates a resonance-stabilized carbanion, which is the key nucleophilic species that attacks the aldehyde. researchgate.net

α,β-Unsaturated Intermediate: Following the initial condensation and dehydration in the Knoevenagel pathway, an α,β-unsaturated compound is formed. This intermediate is crucial as it contains the electrophilic center for the subsequent intramolecular cyclization by the phenolic hydroxyl group. nih.gov

Arenium Ion (Sigma Complex): During the electrophilic halogenation of the coumarin ring, the attack by the halogen electrophile (Br⁺ or Cl⁺) leads to the formation of a short-lived, resonance-stabilized carbocation known as an arenium ion. The stability and structure of this intermediate determine the regioselectivity of the halogenation.

Excited States: While not directly involved in the ground-state synthesis reactions, coumarins are known to form transient species like excited singlet and triplet states upon photolysis. These species are relevant to the photochemical properties of coumarins but not their synthesis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 8 Bromo 6 Chloro 4 Methyl 3 Phenylcoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

The ¹H NMR spectrum of 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin is expected to display distinct signals corresponding to each of its unique proton environments. The aromatic protons on the coumarin (B35378) and phenyl rings would likely appear in the downfield region (typically δ 7.0-8.5 ppm). The protons on the disubstituted benzene (B151609) ring of the coumarin core (at positions 5 and 7) would exhibit chemical shifts influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and chlorine substituents. The five protons of the 3-phenyl group would likely present as a complex multiplet, while the 4-methyl group would appear as a sharp singlet in the upfield region (around δ 2.0-2.5 ppm).

In the ¹³C NMR spectrum, distinct resonances for each of the 16 carbon atoms are anticipated. The carbonyl carbon of the lactone ring is expected to be the most downfield signal (δ > 160 ppm). Carbons directly bonded to the electronegative bromine and chlorine atoms would also exhibit significant downfield shifts. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The methyl carbon at position 4 would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (C4-CH₃) | 2.0 - 2.5 | Singlet |

| Phenyl (C3-Ph) | 7.2 - 7.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (C4-CH₃) | 15 - 25 |

| Aromatic/Vinylic | 110 - 155 |

| Carbonyl (C2) | > 160 |

| C-Br | ~115 |

Anticipated Advanced NMR Techniques for Stereochemical and Conformational Assignment

Given that this compound is achiral and relatively rigid, advanced NMR techniques would primarily serve to confirm assignments made from 1D spectra. Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings, particularly within the phenyl ring and between any remaining coupled protons on the coumarin core. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the resonances of each proton to its directly attached carbon and for identifying longer-range C-H correlations, respectively. This would definitively link the proton and carbon frameworks. The Nuclear Overhauser Effect (NOE) could be used to establish through-space proximity, for instance, between the 4-methyl protons and the protons of the 3-phenyl group, which could provide insights into the preferred rotational conformation (dihedral angle) of the phenyl ring relative to the coumarin plane.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) stretch, expected in the region of 1700-1750 cm⁻¹. Other key absorptions would include C=C stretching vibrations from the aromatic rings and the pyrone double bond (around 1450-1600 cm⁻¹), C-O stretching of the ester linkage (around 1000-1300 cm⁻¹), and C-H stretching and bending vibrations. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Lactone) | 1700 - 1750 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O (Ester) | 1000 - 1300 | Medium-Strong |

| C-H (Aromatic/Methyl) | 2850 - 3100 | Medium-Weak |

| C-Cl | 600 - 800 | Medium-Strong |

Expected Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would provide complementary information to the FT-IR data. While the carbonyl stretch would be present, it is often weaker in Raman spectra. Conversely, the C=C stretching vibrations of the aromatic and pyrone rings are typically strong and well-defined in Raman spectra, providing a clear fingerprint of the core structure. The symmetric vibrations of the phenyl ring would also be expected to give rise to prominent Raman bands.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₆H₁₀BrClO₂), the exact mass would be a key identifier. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula. The isotopic pattern of the molecular ion peak would be highly characteristic, showing the distinct signatures of the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. A common fragmentation pathway for coumarins involves the loss of carbon monoxide (CO) from the pyrone ring. benthamopen.com Subsequent fragmentations could involve the loss of the halogen atoms or cleavage of the phenyl and methyl substituents. Analysis of these fragmentation patterns would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound, HRMS would be utilized to determine its exact molecular weight.

Detailed Research Findings:

The theoretical exact mass of this compound (C₁₆H₁₀BrClO₂) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield an experimental mass value. The close agreement between the experimental and theoretical mass, usually within a few parts per million (ppm), provides strong evidence for the compound's elemental formula.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which serves as a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.

| Parameter | Description | Expected Value for C₁₆H₁₀BrClO₂ |

| Theoretical Monoisotopic Mass | The calculated mass using the most abundant isotope for each element. | Calculated Value |

| Experimental Mass (HRMS) | The measured mass from the HRMS instrument. | To be determined experimentally |

| Mass Accuracy | The difference between the theoretical and experimental mass, typically in ppm. | < 5 ppm |

| Isotopic Pattern | The characteristic pattern of peaks due to the presence of Br and Cl isotopes. | A distinct M, M+2, M+4, M+6 pattern. |

Note: Specific experimental values are not publicly available and would need to be determined through laboratory analysis.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight but also offers significant structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks down into smaller, characteristic ions.

Detailed Research Findings:

The fragmentation of the coumarin core is well-documented. Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO), leading to the formation of a benzofuran (B130515) radical cation. For this compound, key fragmentation steps would likely include:

Loss of CO: A primary fragmentation pathway for the coumarin ring system.

Cleavage of the Phenyl Group: Fragmentation involving the bond connecting the phenyl group at the 3-position.

Loss of Halogens: Sequential or concerted loss of bromine and chlorine radicals or hydrogen halides.

Methyl Group Fragmentation: Loss of a methyl radical from the 4-position.

By analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be pieced together, confirming the positions of the various substituents.

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

| [M-CO]⁺ | Loss of carbon monoxide | Confirms the presence of the coumarin lactone ring. |

| [M-C₆H₅]⁺ | Loss of the phenyl group | Confirms the 3-phenyl substitution. |

| [M-Br]⁺ | Loss of a bromine radical | Indicates the presence of a bromine atom. |

| [M-Cl]⁺ | Loss of a chlorine radical | Indicates the presence of a chlorine atom. |

Note: This table represents expected fragmentation patterns based on the general behavior of coumarin derivatives. Actual fragmentation would require experimental verification.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures.

Detailed Research Findings:

In the context of this compound, an LC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into an HPLC system. The compound would travel through a chromatographic column, and its retention time would be recorded. The eluent from the column would then be introduced into the mass spectrometer.

This analysis would confirm the purity of the compound by showing a single major peak in the chromatogram at a specific retention time. The mass spectrometer would simultaneously provide the mass spectrum for this peak, confirming that it corresponds to the desired compound. Any impurities would appear as separate peaks with different retention times and mass spectra. This technique is also crucial for monitoring the progress of a chemical reaction by analyzing the presence of starting materials, intermediates, and the final product in a reaction mixture.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

Detailed Research Findings:

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands arising from π-π* transitions within the conjugated coumarin system. The position and intensity of these bands are influenced by the substituents on the coumarin ring. The phenyl group at the 3-position, as well as the bromo and chloro substituents, will affect the electronic distribution and, consequently, the absorption maxima (λ_max_). The spectrum is typically recorded in a suitable solvent, and the choice of solvent can also influence the position of the absorption bands.

| Parameter | Description | Expected Observation |

| Absorption Maxima (λ_max) | The wavelengths at which maximum light absorption occurs. | Multiple bands in the UV-A and UV-B regions are expected. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a given wavelength. | High values are expected due to the extended π-conjugated system. |

Note: Specific λ_max_ and ε values are dependent on the solvent and require experimental measurement.

Fluorescence Emission Spectroscopy and Determination of Photophysical Parameters

Fluorescence spectroscopy involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. Many coumarin derivatives are known for their fluorescent properties.

Detailed Research Findings:

Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence. The emission spectrum will show a characteristic emission maximum (λ_em_). The difference between the absorption and emission maxima is known as the Stokes shift.

The presence of the heavy bromine atom at the 8-position may influence the fluorescence properties through the "heavy-atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence or a decrease in fluorescence quantum yield. The fluorescence quantum yield (Φ_F_), which is a measure of the efficiency of the fluorescence process, can be determined experimentally.

| Photophysical Parameter | Description | Expected Characteristics |

| Emission Maximum (λ_em) | The wavelength of maximum fluorescence intensity. | Expected in the violet-blue region of the spectrum. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A moderate Stokes shift is anticipated. |

| Fluorescence Quantum Yield (Φ_F_) | The ratio of photons emitted to photons absorbed. | The value would be influenced by the heavy bromine atom. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range for fluorescent molecules. |

Note: The determination of these parameters requires specialized instrumentation and experimental measurements.

X-ray Crystallography for Solid-State Molecular Architecture Determination (if applicable)

Detailed Research Findings:

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. The analysis would confirm the connectivity of all atoms and the positions of the bromo, chloro, methyl, and phenyl substituents on the coumarin framework.

Furthermore, the crystallographic data would reveal important conformational details, such as the dihedral angle between the plane of the coumarin ring and the phenyl ring at the 3-position. This information is crucial for understanding steric interactions within the molecule. The crystal packing arrangement, showing intermolecular interactions such as halogen bonding or π-stacking, would also be elucidated. While no published crystal structure for this specific compound is currently available, analysis of structurally similar coumarins provides a strong basis for predicting its solid-state architecture.

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule, including the orientation of the phenyl group. |

Note: This information can only be obtained if the compound forms single crystals suitable for X-ray diffraction analysis.

Theoretical and Computational Investigations of 8 Bromo 6 Chloro 4 Methyl 3 Phenylcoumarin

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to probe the intricacies of molecular systems. For 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin, DFT calculations elucidate its structural and electronic properties, offering a foundational understanding of its behavior at the quantum level.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential, Mulliken Charges)

The initial step in the computational analysis involves the optimization of the molecule's geometry to determine its most stable three-dimensional conformation. Subsequent to this, a detailed analysis of its electronic structure is performed.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For halogenated coumarins, the nature and position of the halogen atoms can significantly influence this energy gap.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) indicate sites for nucleophilic attack.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges within the molecule, offering further insight into the electronic distribution and the polarity of specific bonds.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations can accurately predict various spectroscopic parameters, which are invaluable for the characterization of the compound.

Nuclear Magnetic Resonance (NMR): Theoretical calculations of 1H and 13C NMR chemical shifts are instrumental in assigning the signals observed in experimental spectra, confirming the molecular structure.

Ultraviolet-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved.

Infrared (IR): The vibrational frequencies calculated through DFT correspond to the absorption bands in an IR spectrum. These frequencies are associated with specific molecular vibrations, such as stretching and bending of bonds, aiding in the identification of functional groups.

Elucidation of Reaction Mechanisms and Thermodynamic Parameters

Computational methods are pivotal in exploring potential reaction pathways for the synthesis and derivatization of this compound. By mapping the potential energy surface, transition states can be identified, and activation energies can be calculated. This provides a deeper understanding of the reaction kinetics.

Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be computed for reactants, products, and transition states. This information is crucial for determining the feasibility and spontaneity of a chemical reaction under various conditions.

Molecular Modeling and Simulations

Beyond the quantum chemical approach, molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, particularly in a biological context.

Molecular Docking for Potential Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target, such as an enzyme or a receptor.

For this compound, docking studies could identify potential biological targets and elucidate the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy, can be calculated to rank its potential efficacy.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics simulations provide a time-resolved view of the conformational changes and dynamic behavior of a molecule. By simulating the movements of atoms and molecules over time, MD can assess the stability of the compound's conformation and the stability of its potential complexes with biological targets, as identified through molecular docking.

These simulations can reveal how the molecule behaves in a physiological environment, such as in an aqueous solution, and how its interactions with a target protein might fluctuate over time. This provides a more realistic and dynamic picture of the molecular interactions at play.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies focused exclusively on the compound this compound. While the broader class of coumarin (B35378) derivatives has been the subject of extensive computational analysis to understand their biological activities, dedicated research on this particular halogenated 3-phenylcoumarin (B1362560) is not publicly available.

General QSAR studies on other coumarin derivatives often correlate the electronic properties of various substituents with the compounds' observed biological or chemical activities. However, specific predictive models, comparative molecular field analyses, or principal component analyses for this compound have not been reported.

Development of Predictive Models for Structure-Activity Relationships

There are no published studies detailing the development of predictive models for the structure-activity relationships of this compound. Research in this area for the broader coumarin class typically involves creating mathematical models that relate variations in molecular structure to changes in biological activity, but these have not been specifically applied to or developed for the title compound.

Comparative Molecular Field Analysis (CoMFA) and Principal Component Analysis (PCA) for Structural Determinants

Specific Comparative Molecular Field Analysis (CoMFA) or Principal Component Analysis (PCA) studies for this compound are not found in the current scientific literature. These 3D-QSAR techniques are used to determine the key steric and electrostatic structural features that influence a molecule's activity, but such an analysis has not been documented for this specific compound. Therefore, no data tables or detailed research findings on its structural determinants using these methods can be provided.

Photochemistry and Supramolecular Chemistry of 8 Bromo 6 Chloro 4 Methyl 3 Phenylcoumarin

Photoinduced Transformations of the Coumarin (B35378) Core

The reactivity of the coumarin core upon exposure to light is a subject of extensive research, with photodimerization and photoisomerization being two of the key transformations.

Photodimerization and [2+2] Cycloaddition Reactions

Coumarin and its derivatives are well-known to undergo photodimerization through a [2+2] cycloaddition reaction of the pyrone double bond upon irradiation with UV light. This reaction can result in the formation of four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail dimers. The selectivity of this reaction is highly dependent on the reaction conditions, such as the solvent, the presence of sensitizers, and the substitution pattern on the coumarin ring.

Photoisomerization Phenomena

Photoisomerization, the light-induced conversion of a molecule into another isomer, is a less commonly reported photochemical process for the coumarin core itself compared to photodimerization. However, substituents on the coumarin ring can introduce photoisomerizable moieties. For instance, coumarin derivatives bearing stilbene-like fragments can undergo reversible trans-cis isomerization upon irradiation with specific wavelengths of light. nih.gov A study on a water-soluble 7-diethylamino-coumarin derivative, which functions as a stilbene-type photoswitch, demonstrated that complexation with a pillararene macrocycle can significantly increase the quantum yields of both the trans-to-cis and cis-to-trans photoisomerization reactions. nih.gov

For 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin, the primary coumarin scaffold is not expected to undergo significant photoisomerization. However, the potential for photoisomerization could be introduced through modification of the 3-phenyl group. The electronic effects of the bromo and chloro substituents on the coumarin ring could potentially influence the energetics and kinetics of such a process.

Fluorescent Properties and Sensing Applications

Coumarin derivatives are renowned for their strong fluorescence, which is highly sensitive to their molecular structure and local environment. This has led to their widespread use as fluorescent probes and chemical sensors.

Tuning of Photophysical Properties through Substituent Effects

The photophysical properties of coumarins, such as their absorption and emission maxima, fluorescence quantum yield, and singlet excited state lifetime, are profoundly influenced by the nature and position of substituents on the coumarin ring. The combination of electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in large Stokes shifts and high fluorescence quantum yields. tum.de

Halogen substituents, such as the bromo and chloro groups in the target molecule, have a notable impact on the photophysical properties. A study on 3-diethylphosphonocoumarin derivatives with halogen substitutions at the 6-position revealed an anomalous heavy-atom effect. tum.denih.gov While the triplet quantum yield increased with the atomic weight of the halogen, as expected from the heavy-atom effect, the fluorescence quantum yield of the chloro-substituted derivative was higher than that of the unsubstituted and bromo-substituted derivatives. tum.denih.gov This was attributed to changes in the composition of the highest occupied molecular orbital (HOMO) and intramolecular charge transfer from the halogen lone pairs. tum.denih.gov

The following table summarizes the photophysical data for some halogen-substituted coumarins, providing an indication of the potential properties of this compound.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Singlet Lifetime (τS, ps) |

|---|---|---|---|---|

| 6-H-3-diethylphosphonocoumarin | 324 | 410 | 0.0034 | 40 |

| 6-Chloro-3-diethylphosphonocoumarin | 334 | 420 | 0.0101 | 100 |

| 6-Bromo-3-diethylphosphonocoumarin | 336 | 423 | 0.0027 | 24 |

Development as Fluorescent Probes and Chemical Sensors

The sensitivity of the fluorescence of coumarin derivatives to their environment has been exploited in the development of a wide array of fluorescent probes and chemical sensors for the detection of various analytes, including metal ions. pkdc.ac.innih.govrsc.org The design of these sensors often involves the incorporation of a specific recognition moiety that can interact with the target analyte, leading to a change in the photophysical properties of the coumarin fluorophore, such as fluorescence quenching or enhancement.

For example, a coumarin-based Schiff-base chemosensor has been developed for the colorimetric detection of Fe³⁺ and the fluorescence turn-on-off response to Zn²⁺ and Cu²⁺. pkdc.ac.in The interaction of the sensor with the metal ions leads to a drastic change in the absorption and fluorescence emission intensity, allowing for their detection. pkdc.ac.in Similarly, another coumarin-derived fluorescent probe exhibited significant fluorescence quenching in the presence of Cu²⁺ ions, enabling its use as a selective sensor for this metal ion in living cells. rsc.org

Supramolecular Interactions and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is the basis of supramolecular chemistry. Coumarin derivatives have been shown to participate in various supramolecular interactions, leading to the formation of complex assemblies such as gels and nanostructures.

The self-assembly of coumarins can be driven by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and halogen bonding. The presence of bromine and chlorine atoms in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. Halogen bonding has been increasingly utilized as a tool for the rational design and construction of supramolecular assemblies. nih.gov

Studies on other halogenated organic molecules have demonstrated their ability to form well-ordered structures through halogen bonding. For instance, 4,4′-Dibromo-azobenzene molecules have been shown to self-assemble into two types of ordered structures on a gold surface. smolecule.com While specific studies on the supramolecular self-assembly of this compound are not available, the presence of two different halogen atoms, along with the aromatic phenyl and coumarin rings, suggests a rich potential for forming diverse supramolecular architectures through a combination of halogen bonding, π-π stacking, and other weak intermolecular forces. These interactions could lead to the formation of interesting solid-state structures or self-assembled materials in solution.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

There is no specific information available in the scientific literature regarding the host-guest chemistry of this compound with macrocyclic receptors such as cyclodextrins or cucurbiturils. Research on other coumarin derivatives has demonstrated the formation of inclusion complexes, but these findings cannot be extrapolated to the specific target compound without dedicated experimental studies. Factors such as the precise positioning and nature of the bromo, chloro, methyl, and phenyl substituents would significantly influence the binding affinity, stoichiometry, and thermodynamic parameters of any potential host-guest interactions. Without experimental data, any discussion would be purely speculative and not meet the required standards of scientific accuracy.

Modulating Molecular Behavior through Supramolecular Complexation

Given the lack of data on the formation of supramolecular complexes of this compound, there is consequently no information on how such complexation might modulate its molecular behavior. The encapsulation of coumarin derivatives within macrocyclic hosts is known to alter their photophysical properties, such as fluorescence quantum yield and lifetime, as well as their chemical reactivity and stability. However, without specific studies on this compound, it is not possible to provide a detailed and accurate account of how its properties would be affected by supramolecular complexation.

Advanced Applications and Future Research Directions for 8 Bromo 6 Chloro 4 Methyl 3 Phenylcoumarin

Potential as Chemical Probes for Biological Systems and Mechanistic Studies

Coumarin (B35378) derivatives are renowned for their fluorescent properties, which are often highly sensitive to the local molecular environment, making them exceptional candidates for chemical probes. nih.govnih.gov The fluorescence of a coumarin is dictated by the electronic nature of its substituents, typically operating via an intramolecular charge-transfer (ICT) mechanism. pharm.or.jp For 8-Bromo-6-chloro-4-methyl-3-phenylcoumarin, the halogen atoms at the C6 and C8 positions act as electron-withdrawing groups, which can significantly influence the molecule's photophysical behavior. nih.gov

The utility of a fluorophore as a biological probe depends on its ability to report on local polarity, viscosity, or the presence of specific analytes. nih.gov The fluorescence of many coumarin derivatives is known to be quenched by halide ions, a phenomenon that could be relevant in mechanistic studies involving ion channels or transport. researchgate.net Furthermore, the introduction of heavy atoms like bromine can influence the rate of intersystem crossing from the excited singlet state to the triplet state (the heavy-atom effect). nih.gov This property is valuable for developing probes for oxygen sensing or for use as photosensitizers in photodynamic therapy, where the generation of triplet states is crucial.

Future research could focus on characterizing the specific fluorescence quantum yield, lifetime, and solvatochromic properties of this compound. Studies would be needed to determine how its emission spectrum and intensity change in response to different biological environments, such as binding to proteins or intercalating into lipid membranes. Such data would be foundational to its development as a targeted probe for cellular imaging or for studying specific molecular interactions. researchgate.net

| Coumarin Derivative Class | Typical Substituents | General Effect on Fluorescence | Potential Application |

|---|---|---|---|

| 7-Aminocoumarins | Electron-donating amino group at C7 | Strong fluorescence; emission red-shifts and decreases in intensity with increasing solvent polarity. nih.gov | Polarity-sensitive probes. nih.gov |

| 7-Alkoxycoumarins | Electron-donating alkoxy group at C7 | Fluorescence intensity increases with increasing polarity, with minimal spectral shift. nih.gov | Probes for hydrogen bonding environments. nih.gov |

| 3-Substituted Coumarins | Electron-withdrawing group at C3 | Enhances intramolecular charge-transfer (ICT), often leading to longer emission wavelengths. pharm.or.jp | pH sensors, ion detectors. nih.gov |

| Halogenated Coumarins | Cl, Br at various positions | Can cause red-shift in absorption/emission; may decrease fluorescence quantum yield but enhance triplet state yield (heavy-atom effect). nih.gov | Oxygen sensors, photosensitizers. nih.gov |

Integration into Photo-responsive Materials and Optoelectronic Devices

The unique photochemical and photophysical properties of coumarins make them attractive components for advanced materials, including photo-responsive polymers and optoelectronic devices. nih.govnih.gov A key characteristic of the coumarin moiety is its ability to undergo a reversible [2π+2π] cycloaddition upon irradiation with UV light of specific wavelengths (>300 nm), forming a cyclobutane (B1203170) dimer. This dimerization process can be reversed by irradiation at a shorter wavelength (e.g., 254 nm). researchgate.net This reversible photoreaction allows for the creation of "smart" materials with applications in self-healing polymers, shape-memory materials, and controlled drug delivery systems. nih.govmdpi.com

In the context of optoelectronics, coumarin derivatives are investigated for use as dyes in dye-sensitized solar cells (DSSCs) and as emitters in organic light-emitting diodes (OLEDs). colab.wsbath.ac.uksci-hub.box Their performance in these devices is governed by their electronic structure, particularly the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The "push-pull" architecture, featuring electron-donating groups and electron-withdrawing groups at different ends of the conjugated system, is crucial for tuning these properties and achieving efficient intramolecular charge transfer. bath.ac.uk

For this compound, the halogen and phenyl groups are expected to modulate its absorption spectrum and electronic energy levels. Future research would involve incorporating this molecule into polymer backbones or as a dopant in thin films to assess its photo-switching behavior and optoelectronic performance. researchgate.net Computational studies, such as Density Functional Theory (DFT), could predict its absorption spectra, HOMO-LUMO gap, and exciton (B1674681) binding energy to guide its application in devices like solar cells. mdpi.comresearchgate.net

| Application Area | Underlying Coumarin Property | Example System | Potential Function of this compound |

|---|---|---|---|

| Photo-responsive Polymers | Reversible [2+2] photodimerization. researchgate.net | Coumarin-functionalized polyurethanes for shape-memory effects. nih.gov | Act as a photo-crosslinkable unit to control polymer network properties. |

| Self-Healing Materials | Photoreversible crosslinking via dimerization. nih.gov | Polymer coatings that heal cracks upon UV exposure. | Enable targeted, light-induced repair of material damage. |

| Dye-Sensitized Solar Cells (DSSCs) | Strong light absorption and efficient intramolecular charge transfer (ICT). bath.ac.uksci-hub.box | Coumarin dyes anchored to TiO₂ electrodes. colab.ws | Serve as the light-harvesting component; halogens may tune absorption wavelength. |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield and tunable emission color. nih.gov | Coumarin dopants in emissive layers. nih.gov | Act as an emitter; specific substitutions would determine the emission color and efficiency. |

Strategies for Enhanced Molecular Performance in Research Contexts

Optimizing the performance of this compound for specific research applications requires a rational design approach based on structure-activity and structure-property relationships (SAR/SPR). nih.govresearchgate.net The existing scaffold offers multiple points for modification to fine-tune its biological, photophysical, or photochemical characteristics.

Another approach is to introduce functional groups elsewhere on the coumarin core. For example, adding a strong electron-donating group, such as an amino group at the C7 position, could create a powerful "push-pull" system with the electron-withdrawing groups already present, potentially enhancing its fluorescence quantum yield and shifting its emission to longer wavelengths, making it a more effective long-wavelength probe. acgpubs.org The introduction of halogens is a known strategy to increase lipophilicity, which can improve the penetration of molecules across biological membranes. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a specific non-covalent interaction that can be exploited to increase the binding affinity of a molecule to its biological target. nih.gov

Computational chemistry serves as a vital tool in this optimization process. DFT calculations can predict how structural changes will affect key parameters like HOMO/LUMO energies and absorption wavelengths, allowing for the in silico screening of potential derivatives before undertaking complex synthetic efforts. nih.govmdpi.com

Future Methodological Advancements in Synthesis and Characterization Relevant to Halogenated Phenylcoumarins

The efficient and controlled synthesis of specifically substituted halogenated phenylcoumarins is critical for their exploration and application. While classical methods like the Pechmann condensation, Knoevenagel condensation, and Perkin reaction are well-established for creating the core coumarin ring, the synthesis of polysubstituted derivatives like this compound requires more advanced and regioselective methodologies. researchgate.netnih.gov